N-(3-fluoro-2-nitrophenyl)prop-2-enamide
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Overview
Description
N-(3-fluoro-2-nitrophenyl)prop-2-enamide is an organic compound characterized by the presence of a fluoro and nitro group on a phenyl ring, along with a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-2-nitrophenyl)prop-2-enamide typically involves the reaction of 3-fluoro-2-nitroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
3-fluoro-2-nitroaniline+acryloyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: N-(3-amino-2-fluorophenyl)prop-2-enamide.
Substitution: Products depend on the nucleophile used, e.g., N-(3-alkylamino-2-nitrophenyl)prop-2-enamide.
Scientific Research Applications
N-(3-fluoro-2-nitrophenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It may be used in the development of new materials with specific properties.
Biological Studies: The compound can be used to study the effects of fluoro and nitro groups on biological activity.
Mechanism of Action
The mechanism of action of N-(3-fluoro-2-nitrophenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and nitro groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-nitrophenyl)prop-2-enamide
- N-(3-bromo-2-nitrophenyl)prop-2-enamide
- N-(3-iodo-2-nitrophenyl)prop-2-enamide
Uniqueness
N-(3-fluoro-2-nitrophenyl)prop-2-enamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable compound in various applications.
Properties
IUPAC Name |
N-(3-fluoro-2-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O3/c1-2-8(13)11-7-5-3-4-6(10)9(7)12(14)15/h2-5H,1H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPWWTDBJGDIPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C(=CC=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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